1-Amino-4-methoxybutan-2-ol;hydrochloride
Description
1-Amino-4-methoxybutan-2-ol hydrochloride is a substituted butanol derivative featuring an amino group at position 1, a methoxy group at position 4, and a hydroxyl group at position 2, with a hydrochloride counterion. This compound belongs to a class of amino alcohols, which are critical intermediates in pharmaceutical synthesis and organic chemistry due to their dual functional groups enabling diverse reactivity. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for applications in drug formulation and biochemical studies.
Properties
IUPAC Name |
1-amino-4-methoxybutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-8-3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXTVRBLZLPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxybutan-2-ol;hydrochloride typically involves the reaction of 4-methoxybutan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxybutan-2-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1-Amino-4-methoxybutan-2-ol;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that exert biological effects. It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities between 1-amino-4-methoxybutan-2-ol hydrochloride and related compounds are analyzed below:
Functional Group Variations
Key Observations :
- Hydroxy vs.
- Amine-Alcohol Synergy: The proximity of –NH₂ and –OH groups in 1-amino-4-methoxybutan-2-ol hydrochloride may facilitate chelation or catalytic activity, similar to amino alcohol motifs in β-blockers or antifungals .
- Salt Form Stability : Hydrochloride salts universally enhance stability and crystallinity across analogs, as seen in donepezil hydrochloride () and benzydamine hydrochloride ().
Biological Activity
1-Amino-4-methoxybutan-2-ol;hydrochloride (CAS Number: 2490418-58-9) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound is a white crystalline powder with the molecular formula CHNO·HCl. It is soluble in water and ethanol, which facilitates its use in biological assays and reactions. The compound is synthesized through the reaction of 4-methoxybutan-2-one with ammonia or an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a substrate for various enzymes, leading to the formation of active intermediates that exert biological effects. Additionally, it may modulate receptor activity, influencing physiological responses such as neurotransmission and metabolic pathways .
Enzyme Interactions
This compound has been investigated for its role in enzyme mechanisms. Its structural features allow it to participate in enzymatic reactions, potentially serving as an inhibitor or activator depending on the target enzyme .
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties. It has been explored as a precursor for pharmaceutical compounds, suggesting its utility in drug development . Preliminary studies have also hinted at potential applications in treating neurological disorders due to its interactions with neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways .
- Antimicrobial Activity : Another research highlighted the antimicrobial properties of this compound against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Pharmacological Studies : In pharmacological evaluations, the compound was shown to interact with serotonin receptors, indicating possible antidepressant-like effects .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-4-methoxybutane | Lacks hydroxyl group | Reduced solubility and reactivity |
| 4-Methoxybutan-2-amine | Similar structure without hydroxyl | Different pharmacological profile |
| 1-Amino-4-hydroxybutan-2-ol | Lacks methoxy group | Altered solubility and reactivity |
This comparison illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
